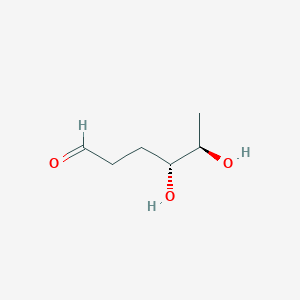
(4R,5R)-4,5-Dihydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4,5-Dihydroxyhexanal is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the fourth and fifth carbon atoms of a hexanal backbone. The specific stereochemistry of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dihydroxyhexanal can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of hex-2-enal using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) as the oxidizing agent and a chiral ligand to induce the desired stereochemistry. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.
Another method involves the reduction of (4R,5R)-4,5-dihydroxyhexanoic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH4). This reduction process converts the carboxylic acid group into an aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric dihydroxylation processes using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-4,5-Dihydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form (4R,5R)-4,5-dihydroxyhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to (4R,5R)-4,5-dihydroxyhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form derivatives like ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) for ether formation.
Major Products
Oxidation: (4R,5R)-4,5-dihydroxyhexanoic acid.
Reduction: (4R,5R)-4,5-dihydroxyhexanol.
Substitution: Various ethers and esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-4,5-Dihydroxyhexanal has several scientific research applications across different fields:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals and as a starting material for the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (4R,5R)-4,5-Dihydroxyhexanal involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aldehyde functionality allow it to participate in various biochemical reactions, including enzyme-catalyzed processes. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-4,5-Dihydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(4R,5R)-4,5-Dihydroxyhexanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
(4S,5S)-4,5-Dihydroxyhexanal: Enantiomer of (4R,5R)-4,5-Dihydroxyhexanal with opposite stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role as a chiral building block make it valuable in synthetic chemistry and pharmaceutical research. The compound’s interactions with enzymes and metabolic pathways further highlight its significance in biological studies.
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(4R,5R)-4,5-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
XXIHHRIZGBRENI-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@H]([C@@H](CCC=O)O)O |
Kanonische SMILES |
CC(C(CCC=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


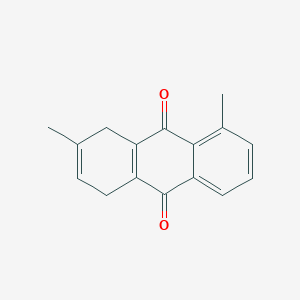
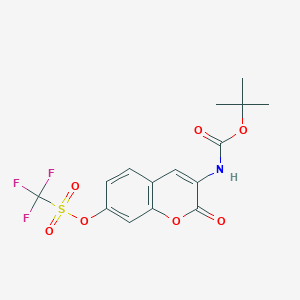

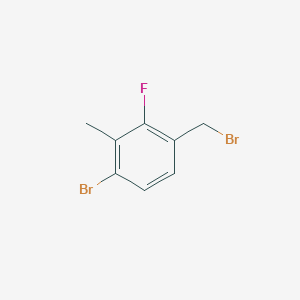
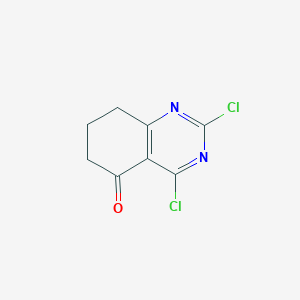

![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
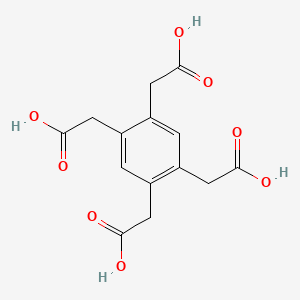

![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)
